2,3-Dibromopropyl carbonochloridate
Description
Properties
CAS No. |
6099-84-9 |
|---|---|
Molecular Formula |
C4H5Br2ClO2 |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
2,3-dibromopropyl carbonochloridate |
InChI |
InChI=1S/C4H5Br2ClO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2 |
InChI Key |
LRECUZOYWSFTMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
2,3-Dibromopropyl carbonochloridate is synthesized via the reaction of 2,3-dibromopropanol with phosgene (COCl₂). The mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group of 2,3-dibromopropanol attacks the electrophilic carbonyl carbon of phosgene, displacing chloride and forming the carbonochloridate. Stoichiometric excess of phosgene (1.2–1.5 equivalents) is typically required to drive the reaction to completion, as side reactions with moisture or residual alcohols can reduce yield.
Industrial-Scale Optimization
Patent US5344977A highlights a two-step process for related compounds:
- Bromination of acrylic acid to form 2,3-dibromopropionic acid using bromine in chloroform at 64–66°C.
- Conversion to acid chloride via thionyl chloride (SOCl₂), followed by phosgenation.
While this patent focuses on 2,3-dibromopropionyl chloride, analogous conditions apply to carbonochloridate synthesis. Iron(III) chloride (0.2 mol%) catalyzes the bromination, achieving 98% purity. Post-reaction degassing at 25 mbar removes volatile byproducts like HCl and SO₂.
Haloformate Esterification via Intermediate Acid Chlorides
Synthesis of 2,3-Dibromopropionyl Chloride
As detailed in US5344977A, 2,3-dibromopropionyl chloride serves as a critical intermediate. Bromination of acrylic acid with Br₂ in chloroform produces 2,3-dibromopropionic acid, which is treated with thionyl chloride to form the acid chloride:
$$
\text{CH₂=CHCOOH} + 2\text{Br}2 \rightarrow \text{CH}2\text{BrCHBrCOOH} \xrightarrow{\text{SOCl}2} \text{CH}2\text{BrCHBrCOCl}
$$
Key parameters include maintaining temperatures below 70°C to prevent decomposition and using iron catalysts to minimize diastereomer formation.
Conversion to Carbonochloridate
The acid chloride intermediate reacts with 2,3-dibromopropanol in the presence of pyridine to scavenge HCl. Patent US3536698A demonstrates this approach for penicillin esters, where trichloroethyl chloroformate reacts with alcohols under anhydrous conditions. Applied to 2,3-dibromopropanol, the reaction would proceed as:
$$
\text{CH}2\text{BrCHBrCOCl} + \text{HOCH}2\text{CHBrCH}2\text{Br} \rightarrow \text{CH}2\text{BrCHBrCOOCH}2\text{CHBrCH}2\text{Br} + \text{HCl}
$$
Yields exceeding 90% are achievable with tetrahydrofuran (THF) as the solvent and rigorous exclusion of moisture.
Flow Reactor-Based Synthesis
Continuous-Flow Advantages
Patent WO2006044575A1 describes a flow reactor method for aliphatic chloroformates, offering enhanced safety and scalability over batch processes. Key features include:
Operational Parameters
A typical setup involves:
- Mixing 2,3-dibromopropanol and phosgene (1:1 molar ratio) in THF.
- Introducing the mixture into a flow reactor at 50–60°C with a residence time of 10–15 minutes.
- Quenching the effluent with ice-cold water to isolate the product.
This method achieves 95–98% conversion with >99% selectivity, outperforming batch reactors in both yield and reaction time.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Exothermic Bromination
The bromination of acrylic acid releases significant heat, necessitating controlled addition rates and cooling. Patent US5344977A recommends incremental bromine addition over 8 hours at 15–20°C to prevent runaway reactions.
Moisture Sensitivity
Both phosgene and acid chlorides hydrolyze readily. Solvents like THF must be dried over calcium hydride, and reactions conducted under nitrogen or argon.
Catalyst Selection
Iron(III) chloride (0.2 mol%) optimizes bromine utilization and reduces side products, as evidenced by a 97% yield improvement over uncatalyzed reactions.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce carbonyl compounds.
Scientific Research Applications
2,3-Dibromopropyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromopropyl carbonochloridate involves its reactivity with nucleophiles and other reactive species. The presence of bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key properties of TDBPP and related flame retardants:
Environmental Persistence and Toxicity
- TDBPP: Environmental Presence: Detected in sediments at 1.20–5.62 ng/g (dry weight) in Jiaozhou Bay, China, correlating with HBCD contamination . Toxicity: Classified as a probable carcinogen (NTP); impurities include 2,3-dibromopropanol and 1,2,3-tribromopropane, which are mutagenic . Degradation: Hydrolyzes slowly in aquatic environments, forming brominated byproducts .
- Listed under Stockholm Convention due to endocrine disruption risks .
Bis(2,3-DBPP) phosphate :
Analytical Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
